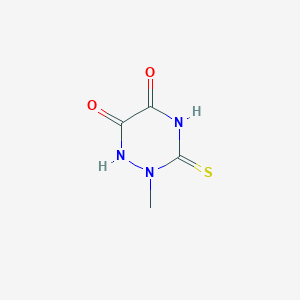
Thiotriazinone
Vue d'ensemble
Description
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione is a heterocyclic compound . It is used as an intermediate for synthesizing ceftriaxone . The empirical formula is C4H5N3O2S .
Molecular Structure Analysis
The molecular weight of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione is 159.17 . The SMILES string is CN1NC(=O)C(=O)NC1=S . The InChI is 1S/C4H5N3O2S/c1-7-4(10)5-2(8)3(9)6-7/h1H3,(H,6,9)(H,5,8,10) .Physical and Chemical Properties Analysis
The melting point of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione is 168-171 °C (lit.) .Applications De Recherche Scientifique
Synthèse pharmaceutique Production de Ceftriaxone sodique
La thiotriazinone est un intermédiaire clé dans la synthèse de la Ceftriaxone sodique, un antibiotique largement utilisé. Elle subit une condensation en position C-3 pour former la 7-Amino Ceftriaxone sodique (7-ACT), qui est ensuite acylée pour produire la Ceftriaxone sodique .
Formation de complexe d'inclusion avec les cyclodextrines
La recherche a montré que la this compound forme des complexes d'inclusion avec l'α-cyclodextrine et la β-cyclodextrine. Ces complexes ont été étudiés en utilisant la voltamétrie cyclique et la RMN 1H, indiquant des réactions d'oxydation et de réduction spécifiques irréversibles et contrôlées par la diffusion .
Applications antimicrobiennes et antifongiques
La this compound a été utilisée comme intermédiaire dans la préparation d'antibiotiques bêta-lactames, qui ont des effets prouvés comme agents antibactériens et antifongiques. Des études suggèrent un potentiel pour développer de nouvelles thérapies antimicrobiennes .
Safety and Hazards
Mécanisme D'action
Target of Action
Thiotriazinone, also known as Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione or 2-methyl-3-thioxo-1,2,4-triazinane-5,6-dione, is a complex compound with a variety of potential targets. It has been suggested that this compound may interact with α-cyclodextrin and β-cyclodextrin . These cyclodextrins are known to form inclusion complexes with various molecules due to their hydrophobic interior and hydrophilic exterior .
Mode of Action
The interaction of this compound with its targets involves the formation of inclusion complexes with α-cyclodextrin and β-cyclodextrin . The oxidation and reduction reactions specific to this compound compounds are irreversible, diffusion-controlled processes, and occur in a complex mechanism . The stable inclusion of this compound in β-cyclodextrin is proved by the significant changes of redox activity characteristic for this compound and good electrochemical stability of the complex .
Biochemical Pathways
The formation of inclusion complexes with α-cyclodextrin and β-cyclodextrin suggests that this compound may influence the biochemical pathways associated with these cyclodextrins
Pharmacokinetics
The formation of inclusion complexes with cyclodextrins suggests that these compounds may influence the bioavailability of this compound . Cyclodextrins are known to enhance the solubility and stability of guest molecules, which could potentially improve the bioavailability of this compound .
Result of Action
The interaction of this compound with cyclodextrins suggests that it may influence the redox activity and electrochemical stability of these complexes .
Analyse Biochimique
Biochemical Properties
It is known that Thiotriazinone can form inclusion complexes with α-cyclodextrin and β-cyclodextrin . The oxidation and reduction reactions specific to this compound compounds are irreversible, diffusion-controlled processes, and occur in a complex mechanism .
Molecular Mechanism
It is known that this compound can form stable inclusion complexes with β-cyclodextrin, which significantly changes the redox activity characteristic for this compound and provides good electrochemical stability .
Temporal Effects in Laboratory Settings
It is known that this compound can be gradually released from the inclusion complex with β-cyclodextrin over time .
Propriétés
IUPAC Name |
2-methyl-3-sulfanylidene-1,2,4-triazinane-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-7-4(10)5-2(8)3(9)6-7/h1H3,(H,6,9)(H,5,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWWHOXOVPIGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)NC(=O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207654 | |
| Record name | 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58909-39-0 | |
| Record name | Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58909-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058909390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-SULFANYL-1,2-DIHYDRO-1,2,4-TRIAZINE-5,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679WF9Q9W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B193918.png)
![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)









![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)
![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)
